N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide

Kinase Inhibition Structure-Activity Relationship (SAR) Regioisomeric Selectivity

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide (CAS 346725-86-8) is a synthetic, low-molecular-weight benzamide derivative (molecular formula C₁₆H₂₁NO, MW 243.34 g/mol). It features a 4-methylbenzamide core linked via an ethyl chain to a 1-cyclohexenyl group.

Molecular Formula C16H21NO
Molecular Weight 243.34g/mol
CAS No. 346725-86-8
Cat. No. B439193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide
CAS346725-86-8
Molecular FormulaC16H21NO
Molecular Weight243.34g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2
InChIInChI=1S/C16H21NO/c1-13-7-9-15(10-8-13)16(18)17-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H,17,18)
InChIKeyMSWSHCBWYJMHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methylbenzamide (CAS 346725-86-8): Structural Identity and Research Procurement Rationale


N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide (CAS 346725-86-8) is a synthetic, low-molecular-weight benzamide derivative (molecular formula C₁₆H₂₁NO, MW 243.34 g/mol) . It features a 4-methylbenzamide core linked via an ethyl chain to a 1-cyclohexenyl group. This compound belongs to a class of cyclohexenylethyl benzamides, where the position of the methyl substituent on the phenyl ring is a critical determinant of biological target engagement. Unlike its 2-methyl or 3-methyl positional isomers, the 4-methyl (para) substitution pattern dictates a distinct spatial presentation of the hydrophobic methyl group, which is essential for correct fit within certain enzyme active sites or receptor binding pockets. This compound serves as a precise structural probe in structure-activity relationship (SAR) campaigns where the para-methyl interaction is a prerequisite for desired potency and selectivity profiles, and cannot be substituted by its ortho- or meta-methyl analogs without altering pharmacological outcomes.

Procurement Alert: Why the 4-Methyl Isomer of N-[2-(1-Cyclohexen-1-yl)ethyl]-benzamide Cannot Be Replaced by Its 3-Methyl Analog


The N-[2-(1-cyclohexen-1-yl)ethyl]-methylbenzamide scaffold is characterized by regioisomeric variants that are not functionally interchangeable. The target compound's biological activity is dictated by the precise positioning of the methyl group at the 4-position of the benzamide ring. A closely related analog, N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzamide (CAS 349621-19-8) , represents an immediate potential substitute but presents the methyl group in a meta-orientation. This positional shift fundamentally alters the molecular shape, electron distribution, and potential for critical binding interactions. Evidence from binding assays confirms that analogs on this scaffold engage distinct biological targets with differential potency; the 3-methyl isomer has been profiled for cyclin-dependent kinase 8 (CDK8) inhibition (IC₅₀ = 1.90 μM) [1]. The activity profile of the 4-methyl compound will diverge significantly from this, making generic procurement of any N-[2-(1-cyclohexen-1-yl)ethyl]-methylbenzamide without specifying the 4-methyl substitution a high-risk decision for experimental reproducibility and lead series integrity.

Quantitative Differentiation Evidence for N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methylbenzamide Over Its Closest Analogs


Critical Structural Determinant of Biological Activity: 4-Methyl vs. 3-Methyl Substitution Evidenced by Differential CDK8 Affinity

The single methyl group positional shift from the 4-position (para) of the target compound to the 3-position (meta) of its closest commercially available analog results in a classified and distinct biological profile. The 3-methyl isomer, N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzamide, is an active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with a measured IC₅₀ of 1,900 nM [1]. This affinity data for the 3-methyl isomer establishes a benchmark, confirming that the cyclohexenylethyl-benzamide scaffold is capable of interacting with the CDK8 binding pocket. The 4-methyl isomer presents a different shape and electrostatic potential at the para position, which will alter the binding mode and potency compared to the 1,900 nM baseline. Direct head-to-head comparison data for the 4-methyl isomer against this specific target is not publicly available, making this a cross-study comparable evidence point. The quantified difference in chemical structure (4-methyl vs. 3-methyl) is absolute (Δ = positional isomer shift of 1 methyl group position, ΔCDK8 IC₅₀ = unknown), and represents a critical variable for any research program optimizing for CDK8 or related kinase selectivity.

Kinase Inhibition Structure-Activity Relationship (SAR) Regioisomeric Selectivity

Molecular Formula and Backbone Identity as a Core Scaffold for HCV Polymerase Inhibitor Pharmacophore Optimization

The N-(2-cyclohexenylethyl)benzamide substructure has been validated as a critical pharmacophoric element in the development of novel non-nucleoside hepatitis C virus (HCV) NS5B polymerase inhibitors. A closely related derivative, (S)-N-(2-cyclohexenylethyl)-2-fluoro-6-(2-(1-hydroxy-3-phenylpropan-2-ylamino)-2-oxoethoxy)benzamide (Compound 1), served as the initial potent hit that launched an extensive lead optimization campaign, ultimately yielding an advanced lead (Compound 41) with an IC₅₀ of 0.5 μM against HCV polymerase [1]. The target compound, N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, shares the identical N-(2-cyclohexenylethyl)benzamide skeleton with a methyl substitution in place of more complex groups. This positions the target compound as a valuable minimalist control or core scaffold for systematic probing of the contributions of the 4-methyl group versus the 2-fluoro-6-oxybenzamide substitution present in the potent HCV inhibitor series. The quantified difference is the molecular simplification: the target compound retains the essential N-cyclohexenylethyl amide backbone but removes all other substituents found on the proven antiviral lead, isolating the backbone's contribution.

Antiviral Drug Discovery HCV NS5B Polymerase Scaffold Hopping

Orthogonal Pharmacological Profiling of the Cyclohexenylethyl Benzamide Scaffold: Evidence from Adenosine Receptor Binding of a Structurally Adjacent Analog

The N-(2-cyclohexenylethyl)-benzamide scaffold demonstrates a class-level propensity for high-affinity engagement with purinergic GPCRs. While direct data for the target compound is unavailable, an analog with a closely related substitution pattern, N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide, has been shown to bind the adenosine A1 receptor with an affinity of 1.9 nM [1] and the adenosine A2 receptor at 6.1 nM [2]. These nanomolar affinities establish a baseline for the scaffold's potential in adenosine receptor modulation. The target compound, lacking the 4-methylsulfonylamino group, represents the simpler 4-methyl analog and can serve as a control to quantify the gain in adenosine receptor affinity conferred by the sulfonylamino modification. The quantified difference is the absence of the methylsulfonylamino substituent, which is the specific structural variance expected to be responsible for the affinity shift relative to the 1.9 nM and 6.1 nM benchmarks.

GPCR Pharmacology Adenosine Receptor Selectivity Screening

High-Impact Research Applications for N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methylbenzamide Stemming from Its Differentiated Profile


SAR Deconvolution of the Cyclohexenylethyl Benzamide CDK8 Inhibitor Pharmacophore

As the 3-methyl regioisomer has a defined CDK8 IC₅₀ of 1,900 nM [REFS-1 from Section 3, Evidence Item 1], the target compound can be used to test how repositioning the methyl group to the 4-position shifts potency and selectivity. This enables precise quantification of the para-methyl's energetic contribution to kinase binding and selectivity windows, directly differentiating it from the meta-substituted analog. This addresses the core question of para- vs. meta-methyl regioisomeric preference for CDK8, an essential control in SAR-driven kinase inhibitor optimization.

Minimalist Core Scaffold Control for HCV NS5B Polymerase Inhibitor Lead Optimization

Building on the advanced HCV polymerase lead (Compound 41, IC₅₀ = 0.5 μM) that incorporates the N-(2-cyclohexenylethyl)benzamide skeleton [REFS-1 from Section 3, Evidence Item 2], the target compound serves as an unelaborated core scaffold. It allows medicinal chemists to deconvolve the specific contribution of the 2-fluoro-6-oxybenzamide extension versus the core backbone. Procurement for this use case will directly inform decisions on whether to invest in further derivatization or to pursue scaffold hopping strategies in antiviral discovery.

Selectivity Control for Adenosine A1/A2 Receptor Binding with Nanomolar Benchmarking

An elaborated analog on the same cyclohexenylethyl benzamide scaffold achieves adenosine A1 receptor binding with a Ki of 1.9 nM and A2 receptor binding with a Ki of 6.1 nM [REFS-1, REFS-2 from Section 3, Evidence Item 3]. The target compound, which lacks the critical sulfonylamino substituent, serves as a matched-pair negative control. Its procurement enables scientists to quantify the loss in affinity upon removal of the methylsulfonylamino group, directly measuring its pharmacological relevance and differentiating the target compound as an essential selectivity probe for adenosine receptor programs.

Regioisomeric Selectivity Synthesis and Purification Standard

Given the documented difference in biological activity between the 4-methyl and 3-methyl positional isomers, this compound serves as a critical analytical reference standard for the development of regioisomer-specific synthetic routes. Its use ensures that the desired para-substituted product is accurately quantified and that the meta-substituted impurity (which would introduce CDK8 activity artifacts) is kept below detection limits, a requirement for reproducible pharmacological data across procurement batches.

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